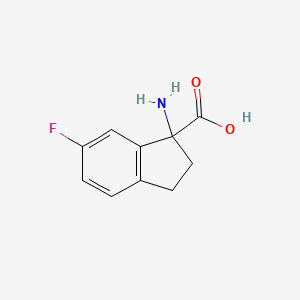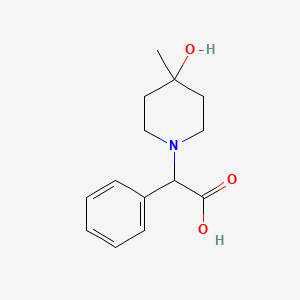
2-(4-Hydroxy-4-methylpiperidin-1-YL)-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxy-4-methylpiperidin-1-YL)-2-phenylacetic acid is a chemical compound that features a piperidine ring substituted with a hydroxy and methyl group, and a phenylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-4-methylpiperidin-1-YL)-2-phenylacetic acid typically involves the reaction of 4-hydroxy-4-methylpiperidine with phenylacetic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Hydroxy-4-methylpiperidin-1-YL)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the phenylacetic acid moiety to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-(4-oxo-4-methylpiperidin-1-YL)-2-phenylacetic acid.
Reduction: Formation of 2-(4-Hydroxy-4-methylpiperidin-1-YL)-2-phenylethanol.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxy-4-methylpiperidin-1-YL)-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxy-4-methylpiperidin-1-YL)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and phenylacetic acid groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Hydroxy-4-methylpiperidin-1-YL)-2-methylpropanoic acid
- 2-(4-Hydroxy-4-methylpiperidin-1-YL)-2-phenylethanol
- 2-(4-Hydroxy-4-methylpiperidin-1-YL)-2-phenylpropanoic acid
Uniqueness
2-(4-Hydroxy-4-methylpiperidin-1-YL)-2-phenylacetic acid is unique due to its specific combination of a piperidine ring with a hydroxy and methyl group, and a phenylacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H19NO3 |
|---|---|
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
2-(4-hydroxy-4-methylpiperidin-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C14H19NO3/c1-14(18)7-9-15(10-8-14)12(13(16)17)11-5-3-2-4-6-11/h2-6,12,18H,7-10H2,1H3,(H,16,17) |
InChI-Schlüssel |
LJSPOSNYQCARGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(CC1)C(C2=CC=CC=C2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide](/img/structure/B13031388.png)
![6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13031400.png)

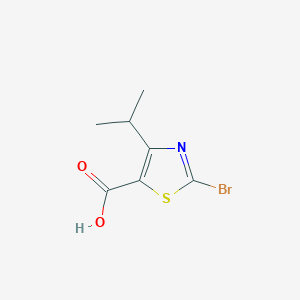

![5-Bromo-4-chloro-1-(4-methoxybenzyl)-1h-pyrazolo[3,4-b]pyridine](/img/structure/B13031415.png)
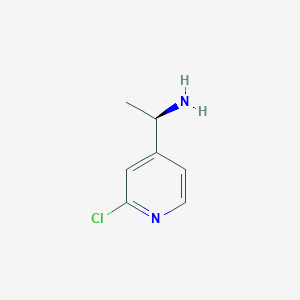
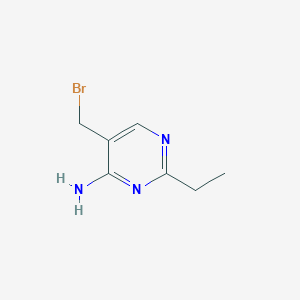
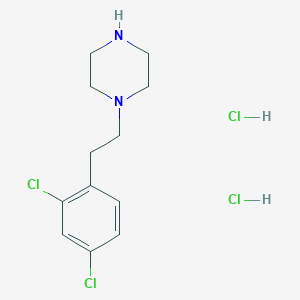

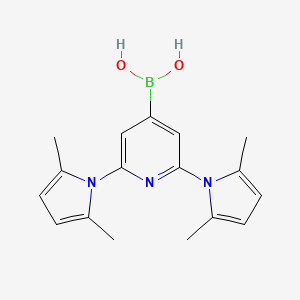

![3'-Fluoro-5,6-dihydro-[1,1'-biphenyl]-4(3H)-one](/img/structure/B13031464.png)
